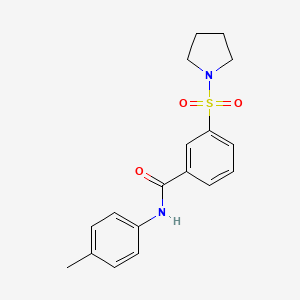![molecular formula C22H27N3O4 B5537366 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide involves multi-step chemical processes, including the condensation and cyclization reactions. For instance, a novel series of derivatives bearing the adamantane moiety were synthesized through direct condensation/cyclization reactions, showcasing the methodology applicable to the target compound (Soselia et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing functionalized oxadiazoles with distinct substituents that contribute to their chemical properties and reactivity. The structure of these compounds often features a C-shaped conformation, with molecules forming dimers via specific interactions (El-Emam et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide can be inferred from related studies. These compounds participate in various chemical reactions, including acylation and condensation, leading to diverse derivatives with potential biological activities (El-Emam et al., 2004).
Physical Properties Analysis
The physical properties of related adamantane-containing compounds, such as solubility, melting points, and thermal stability, have been extensively studied. These studies provide insights into the behavior of these compounds under different conditions, contributing to their understanding and potential applications (Chern et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interactions with various reagents, can be analyzed through experimental and theoretical studies. Investigations on the N-substituted derivatives of adamantane reveal their interaction patterns and the nature of noncovalent interactions, offering valuable information for further chemical modifications and applications (El-Emam et al., 2020).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The compounds synthesized from adamantane-1-carbohydrazide, which include structures similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide, have demonstrated potent broad-spectrum antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. These findings are significant for developing new antimicrobial agents (El-Emam et al., 2012).
Synthesis and Characterization in Polymer Applications
A diimide-dicarboxylic acid containing the adamantyl group was synthesized and used to prepare polyamide-imides. These polymers demonstrated good solubility in various solvents and formed transparent, flexible, and tough films. They exhibited high thermal stability and glass transition temperatures, making them potentially useful in high-performance material applications (Liaw et al., 2001).
Anti-Proliferative Activities in Cancer Research
N-Mannich bases of 1,3,4-oxadiazole, which are structurally related to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide, have been assessed for their anti-proliferative activity against various human cancer cell lines. These compounds have shown potential in inhibiting the growth of cancer cells, marking their significance in the field of cancer research (Al-Wahaibi et al., 2021).
Anti-HIV Activity
Some derivatives of 1,3,4-oxadiazole, similar to the compound , have demonstrated significant anti-HIV activity. This activity was measured against HIV-1, indicating potential therapeutic applications in treating HIV infection (El-Emam et al., 2004).
Propiedades
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-27-17-4-3-16(8-18(17)28-2)20-24-19(29-25-20)12-23-21(26)22-9-13-5-14(10-22)7-15(6-13)11-22/h3-4,8,13-15H,5-7,9-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUYQAPSFDOUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C34CC5CC(C3)CC(C5)C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)
![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)
![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)
![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)
![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)
![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)